Immepip dihydrobromide
Overview
Description
Immepip dihydrobromide is a chemical compound known for its role as a selective agonist for histamine H3 and H4 receptors. It is chemically described as 4-(1H-Imidazol-4-ylmethyl)piperidine dihydrobromide. This compound is used extensively in scientific research due to its ability to modulate histamine receptors without affecting other receptor types .
Mechanism of Action
Target of Action
Immepip dihydrobromide is a potent histamine H3 receptor agonist . It also binds to H4 receptors . These receptors are primarily found in the central nervous system and are involved in a variety of biological functions, including neurotransmission, regulation of sleep-wake cycles, and cognitive processes .
Mode of Action
This compound interacts with its targets, the H3 and H4 histamine receptors, by binding to these receptors and activating them . This activation can lead to various changes in the cell, such as alterations in the release of neurotransmitters .
Biochemical Pathways
The activation of H3 and H4 histamine receptors by this compound can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters, which are crucial for communication between nerve cells . .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The activation of H3 and H4 histamine receptors by this compound can lead to various molecular and cellular effects. For example, it can modulate the release of neurotransmitters, thereby influencing neuronal communication . The exact effects can vary depending on the specific context and environment in which the compound is acting.
Biochemical Analysis
Biochemical Properties
Immepip dihydrobromide plays a crucial role in biochemical reactions by acting as an agonist for histamine H3 and H4 receptors. It is equipotent to ®-α-methylhistamine and is effective in modulating histamine-mediated responses. This compound interacts with histamine receptors, particularly H3 and H4, without eliciting side activities at H1, α2, and 5-HT3 receptors . This selective interaction makes it a valuable tool for studying histamine receptor functions and their associated signaling pathways.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, chronic administration of this compound has been shown to decrease l-Dopa-induced dyskinesias in 6-hydroxydopamine-lesioned rats by reducing GABA and glutamate content in striatal dialysates . This indicates its potential role in regulating neurotransmitter release and neuronal activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine H3 and H4 receptors. As an agonist, it activates these receptors, leading to downstream signaling events that modulate various physiological responses. This compound’s selective activation of H3 and H4 receptors results in the inhibition of adenylate cyclase activity, reducing cyclic AMP levels and subsequently affecting neurotransmitter release . This mechanism is crucial for understanding its role in modulating histamine-mediated responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Chronic administration of the compound has been shown to produce long-term effects on cellular function, such as reducing l-Dopa-induced dyskinesias in animal models . The stability and degradation of this compound in laboratory conditions are essential factors to consider, as they can influence the consistency and reproducibility of experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can significantly reduce anxiety-like behaviors and dyskinesias in various animal models . It is crucial to monitor for any toxic or adverse effects at high doses to ensure the safety and efficacy of the compound in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with histamine receptors. The compound’s metabolism and its effects on metabolic flux or metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is vital for optimizing its use in research and therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on histamine receptors . Post-translational modifications and targeting signals are essential for its proper localization and function, influencing its overall efficacy in modulating histamine-mediated responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Immepip dihydrobromide typically involves the reaction of 4-(1H-imidazol-4-ylmethyl)piperidine with hydrobromic acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity, typically achieving a purity level of ≥97% as determined by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Immepip dihydrobromide primarily undergoes substitution reactions due to the presence of the imidazole and piperidine rings. These reactions can be influenced by various reagents and conditions.
Common Reagents and Conditions:
Substitution Reactions: Often involve nucleophiles such as halides or hydroxides.
Oxidation and Reduction Reactions: Less common but can occur under specific conditions with appropriate oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups attached to the imidazole or piperidine rings .
Scientific Research Applications
Immepip dihydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuroscience Research: Used to study the role of histamine H3 and H4 receptors in the central nervous system.
Pharmacology: Helps in understanding the pharmacodynamics and pharmacokinetics of histamine receptor agonists.
Drug Development: Serves as a reference compound for developing new drugs targeting histamine receptors .
Comparison with Similar Compounds
- Imetit dihydrobromide
- Imidafenacin hydrochloride
- BAZ2-ICR
Comparison: Immepip dihydrobromide is unique in its high selectivity for histamine H3 and H4 receptors, making it a valuable tool in research. Unlike some similar compounds, it does not exhibit significant activity at histamine H1 or α2 receptors, reducing the likelihood of off-target effects .
Properties
IUPAC Name |
4-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNJPNRDGXJQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CN=CN2.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164391-47-3 | |
Record name | Immepip dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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